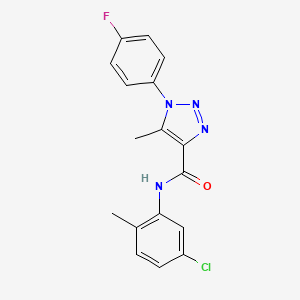
N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a derivative of triazole, a class of heterocyclic compounds that have garnered interest due to their diverse biological activities. While the specific compound is not directly synthesized in the provided papers, similar compounds with triazole cores have been synthesized and studied for their potential biological activities, including antitumor properties.
Synthesis Analysis
The synthesis of triazole derivatives typically involves multi-step reactions starting from simple aromatic compounds. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through a five-step process starting with 4-chlorobenzenamine, with the final yield reaching up to 88% . Similarly, other triazole derivatives were synthesized by condensation reactions involving isocyanates and amines, followed by cyclization with hydrazine hydrate . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The crystal structures of similar compounds have been determined, revealing insights into their molecular conformations . These structural analyses are crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The amide group, in particular, can engage in hydrogen bonding and other interactions, which may be relevant to their biological activity. The synthesis papers do not detail further chemical reactions specific to the compounds synthesized, but the methodologies suggest a potential for diverse chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While the specific properties of N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide are not provided, the structural analyses of similar compounds offer a foundation for predicting such properties . Additionally, the biological screening of these compounds has shown promising activities, such as analgesic, anti-inflammatory, anxiolytic, and antitumor effects .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Triazole derivatives have been synthesized through various methods, demonstrating their versatility as building blocks in organic synthesis. For instance, novel N-arylpyrazole-containing enaminones were synthesized, leading to the creation of compounds with potential antitumor and antimicrobial activities. These compounds were evaluated against cancer cell lines, showing inhibitory effects comparable to standard treatments (Riyadh, 2011). Similarly, the synthesis and characterization of specific triazole compounds, like "N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide," were detailed, highlighting the importance of structural elucidation in identifying research chemicals (McLaughlin et al., 2016).
Biological Activities
The biological activities of triazole derivatives have been a subject of extensive research. Studies have shown that these compounds exhibit significant antitumor, antimicrobial, and anti-pathogenic activities. For example, certain triazole derivatives demonstrated potent cytotoxic effects against cancer cell lines, suggesting their potential in cancer therapy (Hao et al., 2017). Another study focused on the antimicrobial activities of new thiourea derivatives, showing their effectiveness against bacterial strains capable of forming biofilms, which is crucial for developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-10-3-4-12(18)9-15(10)20-17(24)16-11(2)23(22-21-16)14-7-5-13(19)6-8-14/h3-9H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTOFZGUQPHLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(4-Fluorophenyl)morpholin-4-yl]methyl}-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2509767.png)
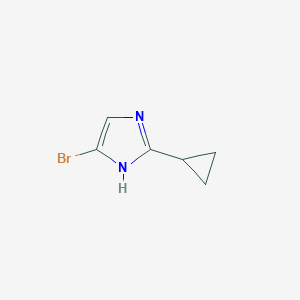

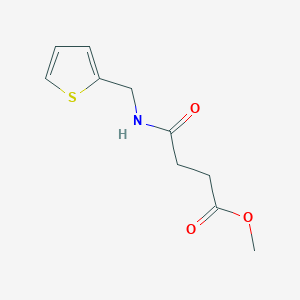
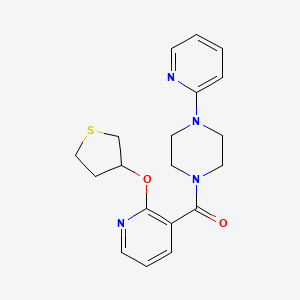


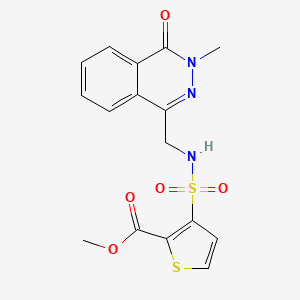
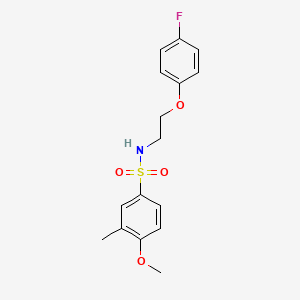
![(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2509783.png)
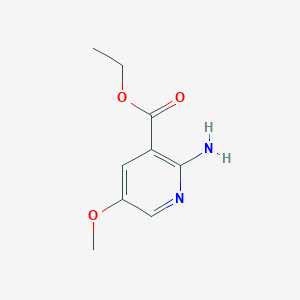
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2509786.png)